molecular formula C13H9Cl2FN2S B5771833 N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiourea

N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiourea

Cat. No. B5771833
M. Wt: 315.2 g/mol
InChI Key: WEJRGHUCKLCHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiourea, also known as DFP-1080, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields of science. This compound is a member of the thiourea family and has been synthesized through several methods.

Scientific Research Applications

  • Synthesis and Characterisation :

    • N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiourea and its derivatives have been synthesized and characterized through various spectroscopic techniques. The studies included IR, 1H, and 13C NMR spectroscopy, providing insights into their structural properties (Yusof, Jusoh, Khairul, & Yamin, 2010).
  • Antipathogenic Activity :

    • These thiourea derivatives have been studied for their interactions with bacterial cells and demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for their use in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
  • Computational and Experimental Analysis :

    • Computational and experimental analyses of thiourea derivatives have been conducted, examining their vibrational modes, molecular structure, and potential energy distribution. Studies also assessed their stability and reactive sites, providing a deeper understanding of their chemical properties (Bielenica et al., 2020).
  • Molecular Docking Studies :

    • Molecular docking studies have been performed to investigate the binding interactions of these compounds with specific proteins. This research aids in understanding their potential biological activities and interactions at the molecular level (Hussain et al., 2020).
  • Antibacterial Activity :

    • The antibacterial activity of N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiourea derivatives has been evaluated, showing effectiveness against various bacterial strains. This highlights their potential in medical and pharmaceutical applications (Khazi, Koti, Chadha, & Mahajanshetti, 2006).
  • Enzyme Inhibition and Mercury Sensing :

    • Some thiourea derivatives exhibit enzyme inhibition properties and potential as sensing probes for detecting toxic metals like mercury. Their molecular structures and interactions have been thoroughly investigated for these applications (Rahman et al., 2021).
  • Transition Metal Complexes :

    • These compounds have been used to synthesize transition metal complexes, which have been characterized for potential biological activities. The complexes have shown a range of biological activities, including antibacterial and fungicidal properties (Shadab & Aslam, 2014).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2S/c14-11-5-4-10(7-12(11)15)18-13(19)17-9-3-1-2-8(16)6-9/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJRGHUCKLCHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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